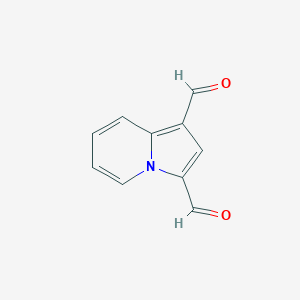

Indolizine-1,3-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

indolizine-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7H |

InChI Key |

NFBKOWBYQGEXCB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(N2C=C1)C=O)C=O |

Canonical SMILES |

C1=CC2=C(C=C(N2C=C1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine 1,3 Dicarbaldehyde and Its Derivatives

Direct Synthesis of the Indolizine-1,3-dicarbaldehyde Scaffold

The direct synthesis of this compound involves the initial construction of the fundamental indolizine (B1195054) ring system, followed by the specific introduction of aldehyde groups at the desired positions.

Cyclization Reactions for Indolizine Core Formation

The formation of the indolizine core is a critical first step and can be achieved through several cyclization strategies. chim.it One of the most established methods is the Tschichibabin reaction, which involves the condensation of 2-picoline derivatives with α-halocarbonyl compounds. nih.gov While effective for accessing C2-substituted indolizines, its applicability for producing the specific substitution pattern of the target molecule can be limited by the availability of starting materials. nih.gov

Another significant approach involves the intramolecular cyclization of suitably functionalized pyridine (B92270) derivatives. chemicalbook.comwiley.com For instance, metal-free conditions can be employed to cyclize pyridyl chalcones to form indolizine derivatives. wiley.com Additionally, transition metal-catalyzed cyclizations, using catalysts based on palladium, gold, copper, or silver, have been widely reported for the synthesis of functionalized indolizines from precursors like 2-alkynylpyridines. ijettjournal.orgwiley.com A one-pot process using rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization of 1-(-2-methyl-2-propenyl)pyrrole has also been demonstrated for constructing the indolizine nucleus. ijettjournal.orgbeilstein-journals.org

A summary of representative cyclization strategies is presented below:

| Starting Materials | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| 2-Picolines and α-bromo-acetophenones | Tschichibabin Condensation | Heat | C2-Substituted Indolizines | nih.gov |

| Pyridyl Chalcones | Intramolecular C-N Bond Formation | Metal-free, Heat | Polysubstituted Indolizines | wiley.com |

| 2-Propargylpyridines and Iodoarenes | Carbonylative Cyclization/Arylation | Palladium catalyst, CO | 2-Aroyl Indolizines | nih.gov |

| 1-(-2-methyl-2-propenyl)pyrrole | Tandem Hydroformylation/Cyclization | Rhodium catalyst | Dihydroindolizine derivatives | beilstein-journals.org |

Targeted Introduction of Aldehyde Functionalities at Positions 1 and 3

Once the indolizine scaffold is formed, the next crucial step is the introduction of aldehyde groups at the C1 and C3 positions. The electron-rich nature of the five-membered pyrrole (B145914) ring of the indolizine system makes it susceptible to electrophilic substitution, primarily at the C1 and C3 positions. chemicalbook.com This reactivity is exploited for the introduction of the formyl groups.

The synthesis of a related compound, 1-methoxycarbonylindolizine-3,5-dicarbaldehyde, was achieved from 2-(1,3-dioxolan-2-yl)pyridine in a multi-step synthesis, highlighting that dicarbaldehyde functionalities can be constructed on the indolizine ring. rsc.orgrsc.org For the synthesis of 2-(4-Fluorophenyl)-7-methylthis compound, a general pathway involves the formation of the indolizine core followed by the introduction of aldehyde groups via formylation reactions.

Formylation Reactions in Indolizine Synthesis

Formylation reactions are the primary method for introducing aldehyde groups onto the indolizine nucleus. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indolizines. smolecule.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. smolecule.com The reaction with indolizine leads to the formation of an iminium salt intermediate, which is then hydrolyzed to yield the corresponding carbaldehyde. The Vilsmeier-Haack formylation of an indolizine derivative was a key step in a multi-step synthesis of more complex molecules. rsc.org

Another mild and regioselective formylation method employs Eschenmoser's salt. wiley.comnih.gov This reagent has been successfully used for the C-H formylation of indolizines, providing indolizinecarbaldehydes in moderate to good yields. wiley.comnih.gov This method is particularly noteworthy as it can proceed under mild conditions where classical formylation methods might fail. wiley.comnih.gov The mechanism involves an initial (dimethylamino)methylation followed by hydrolysis, with the bicarbonate anion acting as the oxygen source for the formyl group. nih.govresearchgate.net While this method has been shown to be highly regioselective for the C7 position in certain substituted indolizines, its application for C1 and C3 diformylation would depend on the specific substrate. nih.gov

Indirect and Precursor-Based Approaches to this compound and Related Frameworks

Indirect methods construct the functionalized indolizine ring in a single or multi-step sequence from acyclic or heterocyclic precursors, with the desired functionalities often being introduced as part of the reacting components.

1,3-Dipolar Cycloaddition Reactions in Indolizine Construction

The 1,3-dipolar cycloaddition reaction is one of the most versatile and widely employed methods for synthesizing the indolizine scaffold. ijettjournal.orgchim.itresearchgate.netlew.ro This reaction typically involves a pyridinium (B92312) ylide, which acts as a 1,3-dipole, and a dipolarophile, which is usually an electron-deficient alkene or alkyne. researchgate.netlew.ro The pyridinium ylides are often generated in situ from the corresponding pyridinium salts by treatment with a base. lew.ro

The reaction of a pyridinium ylide with an alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to a dihydroindolizine intermediate that spontaneously aromatizes, often through air oxidation, to yield the stable indolizine product. researchgate.net The substituents on the resulting indolizine are determined by the substituents on the pyridinium ylide and the dipolarophile. To obtain an this compound, one would theoretically need a dipolarophile equivalent to acetylenedicarbaldehyde or a precursor that can be readily converted to the dicarbaldehyde.

The use of α,β-unsaturated aldehydes or ketones as dipolarophiles in the presence of an oxidant like tetrakispyridinecobalt(II) dichromate (TPCD) provides a direct route to 1-acylindolizines. tandfonline.com This approach avoids the need for acetylenic starting materials, as the initially formed tetrahydroindolizine is aromatized in situ. tandfonline.com

A summary of representative 1,3-dipolar cycloaddition reactions is provided below:

| Pyridinium Ylide Source | Dipolarophile | Conditions | Product | Reference |

| N-phenacylpyridinium bromides | Ethyl propiolate, 1-butyn-3-one | 1,2-epoxypropane | 7-Cyanoindolizines | lew.ro |

| Pyridinium ylides | α,β-Unsaturated aldehydes/ketones | TPCD (oxidant) | 1-Acylindolizines | tandfonline.com |

| Pyridinium salts | 2-Bromoallyl sulfones | Base-mediated | Substituted Indolizines | rsc.org |

| Pyridinium ylides | Electron-deficient ynamides | - | 2-Aminoindolizines | researchgate.net |

Tandem and Cascade Reaction Sequences for this compound Analogs

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org Several cascade methodologies have been developed for the synthesis of functionalized indolizines. nih.govorganic-chemistry.org

For example, a metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines in moderate to excellent yields. nih.gov Another approach involves a cascade reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters to construct hydroxy-substituted indolizines. nih.gov This reaction proceeds through an SN2 substitution, followed by condensation and tautomerization. nih.gov

A palladium-catalyzed tandem reaction involving the coupling of heteroaryl bromides with propargyl amines, followed by cycloisomerization, provides a route to 3-aminoindolizines. organic-chemistry.org While these specific examples may not directly yield this compound, they demonstrate the power of cascade sequences to rapidly build complexity and could potentially be adapted for the synthesis of the target molecule by choosing appropriate precursors that contain or can generate aldehyde functionalities.

Green Chemistry Principles in Indolizine Synthesis

The pursuit of environmentally benign chemical processes has led to the development of green synthetic routes for the indolizine scaffold. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of toxic materials, aligning with the core principles of green chemistry. ijettjournal.org

Key green strategies include:

Use of Aqueous Media: Water has been successfully employed as a solvent and even as a base for the 1,3-dipolar cycloaddition reaction between cycloimmonium ylides and electron-deficient alkynes to form indolizine derivatives. ijettjournal.org This approach avoids volatile organic compounds (VOCs), enhancing the safety and environmental profile of the synthesis.

Biocatalysis: Enzymes, operating under mild conditions in aqueous buffers, offer a highly selective and green alternative for indolizine synthesis. For instance, Candida antarctica lipases (CAL A or CAL B) have been shown to effectively catalyze the one-pot, three-component reaction of 4,4′-bipyridine, α-bromo carbonyl compounds, and activated alkynes to yield substituted indolizines. mdpi.com This biocatalytic method proceeds in an eco-friendly manner, limiting the number of experimental steps and utilizing benign solvents. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. Copper-catalyzed, three-component reactions of pyridine, acetophenone, and a nitroolefin have been conducted under solvent-free conditions to produce indolizines, reflecting a commitment to environmental friendliness. mdpi.comsemanticscholar.org

Electrochemical Synthesis: Electrochemistry provides a powerful and green tool for synthesis, often proceeding without external chemical oxidants or catalysts. A novel electrochemical strategy has been developed for the difunctionalization of indolizines, achieving C3-formylation and C1-halogenation in a single process under mild conditions. rsc.orgrsc.org This method is notable for its high atom economy and sustainability. rsc.org

These green methodologies provide sustainable pathways to key indolizine intermediates, which are essential for the subsequent synthesis of this compound.

Catalytic Strategies in this compound Synthesis

The formation of the indolizine core is most often achieved through powerful catalytic methods that enable the efficient construction of the bicyclic system from simpler precursors. These strategies are broadly categorized into metal-catalyzed, organocatalytic, and transition-metal-free approaches.

Metal-Catalyzed Indolizine Formation (e.g., Palladium, Copper, Gold, Silver, Rhodium, Indium)

Transition metal catalysis is a cornerstone of indolizine synthesis, offering high efficiency, functional group tolerance, and mild reaction conditions. rsc.org Various metals have been employed, each with unique catalytic cycles and applications.

Palladium (Pd): Palladium catalysts are highly effective for cascade reactions. One prominent strategy involves the cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by a cycloisomerization to form 1,3-disubstituted indolizines. rsc.org This domino reaction proceeds through an allenyl pyridine intermediate. rsc.org

Copper (Cu): Copper catalysis is widely used and economical. Methods include the cycloisomerization of alkynyl imines and one-pot, three-component reactions of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.orgmdpi.com A recently developed approach uses a CuBr catalyst for the reaction of pyridine, acetophenone, and nitroolefins, highlighting a simple and efficient route to polysubstituted indolizines. mdpi.comsemanticscholar.org

Gold (Au): Gold catalysts, particularly Au(III) salts, enable multicomponent reactions, such as the coupling of pyridine-2-carboxaldehydes, amines, and alkynes, to provide rapid access to aminoindolizines with high atom economy. rsc.org

Silver (Ag): Silver salts can catalyze the cycloisomerization of 2-pyridyl-substituted propargyl intermediates, which are generated from the reaction of pyridines with silver acetylides. ijettjournal.org

Rhodium (Rh) and Platinum (Pt): Rhodium has been used in cyclopropanation and ring expansion sequences to build the indolizine core. ijettjournal.org Platinum catalysts, such as PtCl₂, are effective for the cycloisomerization of propargylic esters, leading to C-1 substituted indolizines. nih.gov The addition of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the yield of these transformations. nih.gov

Indium (In): Indium(III) catalysts have been developed for the efficient synthesis of indolizine scaffolds through a 5-exo-dig aza-Conia-ene reaction with low catalyst loading. rsc.org

The following table summarizes various metal-catalyzed approaches to the indolizine scaffold.

| Catalyst | Starting Materials | Reaction Type | Key Features |

| Pd(OAc)₂ | 3-(2-pyridyl) propargyl carbonates, Organoboronic acids | Cross-coupling/Cycloisomerization | Forms 1,3-disubstituted indolizines; proceeds via allenyl intermediate. rsc.org |

| CuBr | Pyridine, Acetophenone, Nitroolefin | Three-component reaction | Solvent-free conditions; high stereoselectivity. mdpi.comsemanticscholar.org |

| Cu(I) Iodide | Propargylpyridines, Diorganyl dichalcogenides | Cyclization | Forms 2-(organochalcogenyl)-indolizines. scilit.com |

| NaAuCl₄·2H₂O | Heteroaryl aldehydes, Amines, Alkynes | Multicomponent coupling/Cycloisomerization | High atom economy; can be run solvent-free or in water. |

| PtCl₂ | Pyridine propargylic esters | Cycloisomerization/1,2-Migration | Yields enhanced by bulky phosphine ligands. nih.gov |

| RhCl(PPh₃)₃ | Pyridotriazoles, 1,3-Dienes | [2+1]-Cyclopropanation/Ring Expansion | One-pot synthesis of functionalized indolizines. |

| In(OTf)₃ | 2-alkynylpyridines with a nucleophilic tether | Aza-Conia-ene reaction | Highly efficient with low catalyst loading (0.5-2 mol%). rsc.org |

Organocatalytic Methodologies for Indolizine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing and functionalizing indolizines, prized for the low toxicity and ready availability of the catalysts. rsc.org These methods often rely on the activation of substrates through the formation of reactive intermediates like enamines or iminium ions.

A key organocatalytic strategy involves the use of Brønsted acids to catalyze the C3-alkylation of pre-formed indolizines with electrophiles like ortho-hydroxybenzyl alcohols. rsc.orgrsc.org While this demonstrates the functionalization of the core, organocatalysts are also used to construct the ring itself. For example, a relay catalysis system using an amine and an N-heterocyclic carbene (NHC) can promote the Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes to build the indolizine framework. organic-chemistry.org These approaches provide a valuable complement to metal-based methods for producing indolizine precursors. rsc.org

Transition Metal-Free Approaches to the Indolizine Scaffold

The development of synthetic routes that completely avoid transition metals is a significant goal in modern organic chemistry, driven by the desire to eliminate metal contamination in final products, particularly for pharmaceutical applications. acs.org Several robust metal-free strategies for indolizine synthesis have been established.

These methods often involve cascade or domino reactions that efficiently build molecular complexity in a single pot. One such approach is the annulation of 2-pyridylacetates with bromonitroolefins, which proceeds through a domino Michael/SN2/aromatization sequence. acs.org This reaction is compatible with a wide range of functional groups and can be scaled up, demonstrating its practical utility. acs.org

Other notable transition-metal-free methods include:

Oxidative Dehydrogenation: Using the stable organic radical TEMPO as an oxidant, multisubstituted indolizines can be synthesized in one pot from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org

Iodine-Promoted Reactions: Molecular iodine (I₂) can be used to promote the one-pot, three-component reaction of methyl ketones, 2-pyridylacetate (B8455688) derivatives, and sulfonyl hydrazides to afford sulfhydryl indolizines. researchgate.net

These metal-free reactions represent highly desirable and environmentally friendly routes to construct the core indolizine structure needed for the synthesis of this compound. acs.org

Once the substituted indolizine core is obtained via one of the catalytic pathways described, the target this compound is typically completed through electrophilic formylation. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a classic and effective method for introducing aldehyde groups onto the electron-rich indolizine ring, with regioselectivity often favoring the C1 and C3 positions. rsc.orgwikipedia.org Alternatively, modern methods using reagents like Eschenmoser's salt provide a mild and straightforward route to formylate the indolizine nucleus. semanticscholar.org

Reactivity and Transformational Pathways of Indolizine 1,3 Dicarbaldehyde

Electrophilic Reactivity of the Aldehyde Moieties

The two aldehyde groups attached to the indolizine (B1195054) core at positions C-1 and C-3 are the primary sites for electrophilic reactions. These groups can undergo a variety of transformations typical of aldehydes, including condensation, oxidation, reduction, and olefination.

The carbonyl carbons of the aldehyde groups in Indolizine-1,3-dicarbaldehyde are electrophilic and react with primary amines, which act as nitrogen nucleophiles. This condensation reaction proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in an imine, commonly referred to as a Schiff base. researchgate.netlibretexts.org The reaction is typically acid-catalyzed and reversible. libretexts.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers and dehydration. libretexts.orgnih.gov Given the presence of two aldehyde groups, the reaction can occur at one or both sites, leading to mono- or di-substituted imine products, depending on the stoichiometry of the amine used. These reactions are fundamental in synthesizing more complex, functionalized indolizine derivatives. A similar compound, 1-methoxycarbonylindolizine-3,5-dicarbaldehyde, has been shown to react readily with amino acids like alanine (B10760859) to form stable derivatives for analytical purposes. rsc.org

Table 1: Condensation of this compound with Primary Amines

| Reactant (Nitrogen Nucleophile) | Product Structure (Di-substituted) | Product Class |

| Primary Amine (R-NH₂) | Di-imine / Bis(Schiff Base) | |

| Hydrazine (H₂N-NH₂) | Dihydrazone | |

| Hydroxylamine (H₂N-OH) | Dioxime |

The aldehyde functional groups of this compound can be readily oxidized to the corresponding carboxylic acids. smolecule.com This transformation results in the formation of Indolizine-1,3-dicarboxylic acid. A variety of oxidizing agents can accomplish this conversion. Common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and milder agents like sodium chlorite (B76162) (NaClO₂) or sodium hypochlorite (B82951) (NaClO). researchgate.net The use of agents like oxone in conjunction with a catalyst has also been reported for efficient oxidation of aldehydes to carboxylic acids. organic-chemistry.org This reaction provides a direct route to indolizine dicarboxylic acids, which can serve as precursors for other functional groups, such as esters or amides.

Table 2: Oxidation of this compound

| Starting Material | Reagent Example | Product |

| This compound | Sodium Hypochlorite (NaClO) researchgate.net | Indolizine-1,3-dicarboxylic acid |

The aldehyde groups can be reduced to primary alcohols, yielding (Indolizine-1,3-diyl)dimethanol. smolecule.com This reduction is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes in the presence of other functional groups. smolecule.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. This transformation is a key step for introducing hydroxymethyl groups onto the indolizine scaffold, which can then be used in further synthetic modifications.

Table 3: Reduction of this compound

| Starting Material | Reagent Example | Product |

| This compound | Sodium Borohydride (NaBH₄) smolecule.com | (Indolizine-1,3-diyl)dimethanol |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. beilstein-journals.orglibretexts.org In this reaction, a phosphorus ylide (or Wittig reagent) attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. libretexts.org For this compound, reaction with a suitable Wittig reagent would replace the carbon-oxygen double bonds of the aldehyde groups with carbon-carbon double bonds, leading to the formation of 1,3-divinylindolizine derivatives. The reaction's key advantage is the unambiguous placement of the newly formed double bond. libretexts.orggaylordchemical.com

Table 4: Wittig Reaction of this compound

| Starting Material | Reagent Example | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,3-Divinylindolizine |

Reduction Pathways to Alcohol Derivatives

Nucleophilic Reactivity and Functionalization of the Indolizine Core

The indolizine nucleus is an aromatic, 10-π electron heterocyclic system. It is considered electron-rich and thus acts as a nucleophile, making it reactive towards electrophiles.

The chemistry of the indolizine ring is dominated by electrophilic substitution reactions. mdpi.com Due to the high electron density, particularly at the C-3 position of the five-membered pyrrole-like ring, this is the most common site for electrophilic attack. mdpi.comnih.gov Various electrophilic substitution reactions, such as arylation and allylation, have been shown to occur selectively at the C-3 position of the indolizine scaffold. nih.govsioc-journal.cn

However, in this compound, the presence of two strong electron-withdrawing aldehyde groups at the C-1 and C-3 positions significantly deactivates the indolizine ring towards electrophilic attack. These groups reduce the nucleophilicity of the ring system, making standard electrophilic substitution reactions more challenging. While the C-3 position is now occupied and deactivated, other positions on the six-membered pyridine-like ring, such as C-5, might become the preferred sites for substitution, albeit under potentially harsher reaction conditions than those used for unsubstituted indolizines.

Table 5: General Electrophilic Substitution on the Indolizine Core

| Indolizine Type | Reagent Example (Electrophile) | Major Product Position | Research Finding |

| Substituted Indolizines | Aryl Bromide / Pd Catalyst | C-3 | Palladium-catalyzed arylation proceeds via an electrophilic substitution pathway. nih.gov |

| Substituted Indolizines | Allylic Alcohol / Ir Catalyst | C-3 | Iridium-catalyzed enantioselective allylic substitution is effective for functionalizing the C-3 position. sioc-journal.cn |

| This compound | General Electrophile (E⁺) | Deactivated | The electron-withdrawing aldehyde groups at C-1 and C-3 decrease the ring's nucleophilicity, hindering typical electrophilic substitution. |

Carbon-Hydrogen (C-H) Functionalization Strategies for this compound and its Derivatives

C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach is particularly valuable for modifying complex molecules like indolizine derivatives.

The indolizine nucleus is characterized by a π-excessive five-membered ring, making the C3 position the most electron-rich and, therefore, highly susceptible to electrophilic attack. mdpi.com This inherent reactivity has been exploited in various regioselective C3-functionalization strategies.

Recent studies have demonstrated the utility of hexafluoroisopropanol (HFIP) in promoting Friedel-Crafts-type hydroxyalkylation at the C3 position of indolizines with (hetero)arylglyoxals. nih.govresearchgate.net This method provides direct access to polyfunctionalized indolizines bearing an α-hydroxyketone moiety at the C3 site in excellent yields. nih.govresearchgate.net The resulting α-hydroxyketone can be further manipulated to install a variety of functional groups, expanding the chemical space of the indolizine scaffold. nih.govresearchgate.net

Indium(III)-catalyzed three-component coupling reactions involving indolizines, amines, and aldehydes have also been developed for post-functionalization at the C3 position. rsc.orgdntb.gov.ua This approach allows for the rapid assembly of a diverse range of indolizines with various substituents at the C3 site. rsc.orgdntb.gov.ua

Furthermore, Brønsted acid-catalyzed C3-alkylation of indolizines has been achieved using electrophiles such as ortho-hydroxybenzyl alcohols and 2-indolylmethanol. rsc.orgsemanticscholar.org This method has proven to be widely applicable for the synthesis of C3-functionalized indolizine derivatives with significant structural diversity. rsc.org

Table 1: Examples of C3-Functionalized Indolizine Derivatives

| Starting Indolizine | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylindolizine | Phenylglyoxal, HFIP | 3-(1-Hydroxy-2-oxo-2-phenylethyl)-2-phenylindolizine | 95 | researchgate.net |

| Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate | Phenylglyoxal, HFIP | Ethyl 3-(1-hydroxy-2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)indolizine-1-carboxylate | 97 | acs.org |

| 2-Phenylindolizine | Benzaldehyde, Aniline (B41778), InCl₃ | 3-(Amino(phenyl)methyl)-2-phenylindolizine | 92 | rsc.org |

| Indolizine | o-Hydroxybenzyl alcohol, Brønsted acid | 3-((2-Hydroxyphenyl)methyl)indolizine | 89 | rsc.org |

Electrochemical methods offer a sustainable and efficient alternative for the functionalization of organic molecules, often avoiding the need for harsh reagents and catalysts. nih.govacs.org In the context of indolizine chemistry, electrochemical approaches have been successfully employed for various transformations.

An electro-oxidative cascade cyclization reaction has been reported for the synthesis of novel heterocyclic substituted indolizine derivatives. nih.govacs.org This method utilizes electricity as the primary energy source and proceeds under exogenous-oxidant-free conditions, with molecular hydrogen as the sole byproduct. nih.govacs.org

Furthermore, a novel and sequential strategy for the difunctionalization of indolizines has been developed through an electrochemical process. rsc.org This protocol allows for the C3-formylation and C1-halogenation of indolizines without the need for external oxidants or catalysts, demonstrating excellent functional group tolerance. rsc.orgresearchgate.net The sustainability of this method has been validated through green metrics analysis. rsc.org

Electrochemical studies, including cyclic voltammetry and preparative electrolysis, have been conducted on various indolizine derivatives. researchgate.net These studies have shown that the oxidation potentials are sensitive to the nature of substituents at the C1, C2, and C7 positions. researchgate.net Electron-donating groups lead to lower oxidation potentials, while electron-withdrawing groups result in higher values. researchgate.net

Table 2: Electrochemical Functionalization of Indolizine Derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indolizine | Glyoxylic acid, Halide salts, Electrolysis | C3-Formyl-C1-haloindolizine | up to 81 | rsc.org |

| 2-Arylindolizine | N-Aryl-2-aminobenzaldehyde, Electrolysis | Quinazolinone-substituted indolizine | Not specified | nih.govacs.org |

| Imidazopyridines/Indolizines | Sulfonyl chlorides, Electrolysis | Sulfonylated N-heteroarenes | Moderate to good | nih.gov |

Regioselective C3-Functionalization of Indolizines

Cycloaddition Reactions Involving this compound and its Analogs

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic and heterocyclic systems. The unique electronic structure of the indolizine core, possessing some character of a tetraene, makes it a suitable partner in various cycloaddition reactions. mdpi.com

Indolizines can participate as an 8π-electron component in [8+2] cycloaddition reactions with various dienophiles, such as alkenes and acetylenes, to form cycl[3.2.2]azine derivatives. mdpi.comnih.gov This reaction is a prominent feature of indolizine chemistry, highlighting its aromatic yet reactive nature. mdpi.comnih.govosi.lv The reaction often proceeds with high regioselectivity, which is attributed to the polarization of the indolizine ring. osi.lv

The scope of this reaction is broad, encompassing various substituted indolizines and alkynes. mdpi.comnih.gov For instance, indolizines with leaving groups at positions 3 and 5 have been specifically studied in these reactions. mdpi.comnih.gov Catalysts, such as Pd-C, can be employed to facilitate the cycloaddition. mdpi.com Visible-light-induced intermolecular [8+2] alkenylation–cyclization processes have also been developed, offering an efficient and environmentally friendly approach. mdpi.com

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes or alkenes is one of the most common and versatile methods for the synthesis of the indolizine core itself. researchgate.netijettjournal.org This reaction involves the in situ generation of a pyridinium ylide, which then acts as a 1,3-dipole and reacts with a dipolarophile. lew.ro

Recent advancements have focused on expanding the scope and efficiency of this reaction. For example, a palladium-catalyzed, multicomponent synthesis of indolizines has been developed, proceeding through the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole that undergoes spontaneous cycloaddition with alkynes. nih.govscispace.comnih.gov This modular approach allows for the synthesis of a wide range of indolizines from readily available starting materials. nih.govscispace.com

Furthermore, a transition-metal- and oxidant-free [3+2] cycloaddition reaction of zwitterionic ketenimines and pyridinium salts has been developed for the synthesis of fully functionalized indolizines. acs.orgnih.gov This method proceeds under mild conditions and demonstrates broad functional group compatibility. acs.orgnih.gov Intramolecular 1,3-dipolar cycloadditions of pyridinium ylides tethered to an alkyne have also been explored for the synthesis of fused indolizine systems. rsc.org

Mechanistic Investigations of Indolizine 1,3 Dicarbaldehyde Transformations

Elucidation of Reaction Mechanisms in Indolizine (B1195054) Synthesis

The synthesis of the indolizine core, a fused heterocyclic system of pyridine (B92270) and pyrrole (B145914) rings, is a subject of extensive research. ijettjournal.org Various methods have been developed, many of which can be adapted to produce derivatives substituted at the C1 and C3 positions, analogous to indolizine-1,3-dicarbaldehyde. The mechanisms of these syntheses are diverse, often dictated by the choice of starting materials and catalysts.

One of the most prevalent strategies is the [3+2] annulation, which typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a dipolarophile, such as an activated alkyne or alkene. rsc.org This method is particularly effective for creating indolizines with electron-withdrawing groups at the C1 and/or C3 positions. rsc.org The reaction can proceed as a stepwise [3+2] cycloaddition, often initiated by a Michael-type addition of the ylide to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution and subsequent aromatization to form the stable indolizine ring. rsc.orgacs.org

Transition-metal catalysis offers another powerful avenue for indolizine synthesis, with mechanisms that provide high regioselectivity. A notable example is a ruthenium(II)-assisted three-component reaction involving a propargyl alcohol, an alkyne, and a ruthenium complex. xmu.edu.cnacs.org Mechanistic studies, including the isolation and characterization of key intermediates, have shown that this transformation proceeds through the formation of ruthenium vinyl and ruthenium carbene species. xmu.edu.cnacs.org Palladium-catalyzed reactions, such as the direct arylation of the indolizine core at the C-3 position, have been shown through experimental and computational data to proceed via an electrophilic substitution pathway. nih.gov

Other mechanistically distinct approaches include [8+2] cycloaddition reactions, where the indolizine framework acts as an 8π-electron component reacting with a 2π-electron dienophile. mdpi.comresearchgate.net Tandem reactions combining multiple steps, such as an aza-Wittig reaction, imine condensation, and electrophilic heteroaromatic cyclization, have also been developed to construct the indolizine skeleton in a single pot. scirp.org

Table 1: Overview of Selected Mechanistic Pathways in Indolizine Synthesis

| Reaction Type | Key Mechanistic Steps | Typical Reactants | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Generation of pyridinium ylide; Michael addition; intramolecular SN2; aromatization. | Pyridinium salts, activated alkenes/alkynes. | rsc.orgacs.org |

| Ruthenium-Catalyzed Three-Component Reaction | Formation of Ru-vinyl and Ru-carbene intermediates; alkyne insertion; reductive elimination. | Propargyl alcohols, alkynes, RuCl2(PPh3)3. | xmu.edu.cnacs.org |

| Palladium-Catalyzed C-3 Arylation | Electrophilic substitution pathway. | Indolizines, aryl bromides, Pd catalyst. | nih.gov |

| [8+2] Cycloaddition | Concerted or stepwise cycloaddition where indolizine is the 8π component. | Indolizines, dienophiles (e.g., DMAD). | mdpi.comresearchgate.net |

| Tandem Reaction | Aza-Wittig; imine condensation; electrophilic aromatic substitution. | Iminophosphoranes, 2,3-thiophenedicarboxaldehyde. | scirp.org |

Analysis of Mechanistic Duality in Indolizine-Related Reactions

The concept of mechanistic duality, where a reaction proceeds simultaneously through two distinct, independent pathways, is a complex and fascinating area of study. While extensively investigated for other heterocyclic systems like the indolyl 1,3-heteroatom transposition (IHT) in N-hydroxyindoles, scispace.comnih.gov documented evidence of such duality in the synthesis of the indolizine core itself is less common.

However, computational and experimental studies have explored competing or alternative mechanistic pathways for specific indolizine syntheses. For instance, in a pyridine-boryl radical mediated cascade reaction for synthesizing indolizines, density functional theory (DFT) calculations were employed to analyze two potential routes: a conventional Minisci-type radical addition versus a radical-radical cross-coupling pathway. rsc.org The computational analysis revealed that the radical-radical cross-coupling pathway was energetically more favorable. rsc.org

In other cases, potential competing reactions have been considered. During the 1,3-dipolar cycloaddition of certain pyridinium N-ylides, it was hypothesized that a Chichibabin-type cyclization might compete with the cycloaddition pathway. beilstein-journals.org However, careful analysis of the reaction products showed no evidence of the Chichibabin product, indicating that the 1,3-dipolar cycloaddition was the sole operative mechanism under those specific conditions. beilstein-journals.org These investigations, while not confirming a persistent mechanistic duality, are crucial for understanding the factors that govern reaction outcomes and for optimizing synthetic strategies by favoring one pathway over another.

Identification and Role of Reactive Intermediates in Reaction Pathways

The pathways to indolizine and its derivatives are governed by the formation and transformation of various reactive intermediates. The identification of these transient species is paramount to understanding the reaction mechanism.

Pyridinium Ylides : These 1,3-dipoles are arguably the most common intermediates in indolizine synthesis. ijettjournal.orgrsc.org They are typically generated in situ from the deprotonation of a corresponding pyridinium salt and serve as the three-carbon, two-π-electron component in [3+2] cycloaddition reactions with dipolarophiles. rsc.orgsemanticscholar.org

Metal-Carbene Complexes : In transition-metal-catalyzed syntheses, metal-carbene species are often the linchpin of the catalytic cycle. A ruthenium-carbene intermediate was successfully isolated and characterized from a reaction mixture leading to an indolizine heterocycle, providing direct evidence for its role in the transformation. xmu.edu.cnacs.org This isolated Ru-carbene was shown to be highly reactive towards alkynes, quantitatively yielding the indolizine product and confirming it as a key intermediate. xmu.edu.cnacs.org Rhodium-carbene species have also been proposed in similar cyclizations. rsc.org

Zwitterionic Intermediates : In the pyridine-boryl radical mediated synthesis of indolizines, computational studies have identified the formation of zwitterionic intermediates following a 1,4-O[B] migration step. rsc.org The subsequent cyclization of these intermediates leads to the final indolizine scaffold. rsc.org

Dihydroindolizines : In many cycloaddition reactions, the initial ring-closing step does not immediately yield the aromatic indolizine. Instead, a dihydroindolizine intermediate is formed. beilstein-journals.orgsemanticscholar.org This non-aromatic intermediate must then undergo an oxidation or dehydrogenation step under the reaction conditions to furnish the final, stable aromatic product. beilstein-journals.org

Table 2: Key Reactive Intermediates in Indolizine Synthesis

| Intermediate | Role | Reaction Type | Reference |

|---|---|---|---|

| Pyridinium Ylide | 1,3-dipole for cycloaddition. | [3+2] Annulation / 1,3-Dipolar Cycloaddition. | rsc.orgbeilstein-journals.orgsemanticscholar.org |

| Ruthenium-Carbene | Key catalytic intermediate for C-C bond formation. | Ruthenium-catalyzed three-component synthesis. | xmu.edu.cnacs.org |

| Zwitterionic Species | Precursor to cyclization. | Pyridine-boryl radical mediated cascade. | rsc.org |

| Dihydroindolizine | Non-aromatic precursor to the final product. | 1,3-Dipolar Cycloaddition. | beilstein-journals.orgsemanticscholar.org |

| Michael Adduct | Initial adduct in cascade reactions. | Cascade Michael/SN2/Aromatization. | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Indolizine 1,3 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. thermofisher.com For indolizine (B1195054) derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure and substitution patterns. rsc.org

In ¹H NMR spectra of indolizine systems, the protons on the pyridine (B92270) and pyrrole (B145914) rings resonate in the aromatic region, typically between δ 6.0 and 9.5 ppm. The chemical shifts are highly dependent on the electronic nature of the substituents. For instance, in a 3-alkenyl-2-phosphonium indolizine salt, proton signals were observed in the range of δ 6.60-7.74 ppm. xmu.edu.cn The protons of the two aldehyde groups in Indolizine-1,3-dicarbaldehyde would be expected to appear at downfield chemical shifts, typically above δ 9.0 ppm, due to the deshielding effect of the carbonyl groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the aldehyde groups are particularly characteristic, resonating at low field (δ 180-200 ppm). For example, in a related cyclohepta[b]indolizin-10-one derivative, the carbonyl carbon appeared at δ 199.2 ppm. rsc.org The carbons of the indolizine core typically appear between δ 95 and 150 ppm. rsc.orgscirp.org Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Representative NMR Data for Indolizine Derivatives

| Compound Type | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |

| 3-Alkenyl-2-phosphonium indolizine salt | 6.60-7.74 (aromatic), 2.08 (CH₃) | 157.4 (C=C), 99.8-135.2 (aromatic), 29.2 (CH₃) | xmu.edu.cn |

| Ethyl 1-methyldithieno[2,3-a:2,3-g]indolizine-5-carboxylate | 7.06-7.71 (aromatic), 4.3 (q, CH₂), 2.4 (s, CH₃), 1.4 (t, CH₃) | 159.9 (C=O), 111.5-139.4 (aromatic), 61.4 (CH₂), 16.5, 14.1 (CH₃) | scirp.org |

| 6H,7H,8H,9H,10H-Cyclohepta[b]indolizin-10-one | 6.53-7.66 (aromatic), 1.92-3.10 (aliphatic) | 199.2 (C=O), 100.0-131.7 (aromatic), 22.8-44.4 (aliphatic) | rsc.org |

This table is for illustrative purposes and shows data for related structures, not this compound itself.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.combruker.com In the analysis of this compound, the most prominent and diagnostic absorption bands would be those corresponding to the aldehyde functional groups.

The C=O stretching vibration of the aldehyde groups is expected to produce a strong, sharp band in the region of 1680-1715 cm⁻¹. The exact position depends on the electronic environment and potential for conjugation. For example, in various substituted indolizine derivatives, the carbonyl (C=O) stretching frequency has been observed around 1690-1706 cm⁻¹. scirp.org The C-H stretching vibration of the aldehyde proton (H-C=O) typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of these bands is a key indicator of an aldehyde functionality. Additionally, the spectrum will show characteristic absorptions for the C=C and C-N stretching vibrations of the indolizine ring system, typically in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Frequencies for Indolizine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | 1680 - 1715 | researchgate.net |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | diva-portal.org |

| Ester | C=O Stretch | ~1706 | scirp.org |

| Ketone | C=O Stretch | ~1690 | scirp.org |

This table provides expected ranges and data from related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 187.18 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. xmu.edu.cn This is a critical step in confirming the identity of a newly synthesized compound. For instance, HRMS analysis of various indolizine derivatives has been used to confirm their calculated elemental compositions with high precision. xmu.edu.cnrsc.org

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of the aldehyde groups. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (CHO, M-29). libretexts.org The stable aromatic indolizine core would likely remain as a prominent fragment in the spectrum. The fragmentation of the indolizine ring system itself can also occur, providing further structural clues. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu The indolizine system is a conjugated aromatic heterocycle, which gives rise to characteristic absorption bands in the UV-Vis spectrum.

The absorption spectrum of indolizine itself shows multiple bands, and the introduction of substituents like the two aldehyde groups in this compound is expected to significantly influence the electronic absorption properties. The aldehyde groups, being electron-withdrawing, will extend the conjugation of the π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max). msu.edu It is also common for such substitutions to cause a hyperchromic effect, which is an increase in the molar absorptivity (ε). msu.edu Studies on related indolizine derivatives show intense light absorption, with some compounds absorbing up to 450 nm. researchgate.net The specific λ_max values for this compound would reveal insights into the energy of its electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact geometry and conformation of the molecule.

For this compound, an X-ray crystal structure would confirm the planarity of the indolizine ring system and determine the orientation of the two aldehyde groups relative to the ring. Crystal structures of various indolizine derivatives have been reported, confirming the fused ring structure and providing detailed geometric parameters. xmu.edu.cnnih.govmdpi.com For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was determined, revealing its crystallization in the monoclinic crystal system. nih.govmdpi.com Such analysis would be crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies on Indolizine 1,3 Dicarbaldehyde Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of indolizine (B1195054) systems. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, electronic structures, and various physicochemical properties. researchgate.netphyschemres.org For the parent indolizine, ab initio quantum chemical calculations at the B3LYP/6-311G** level have been used to determine parameters such as bond lengths, bond angles, total atomic charges, total energies, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The indolizine nucleus is an aromatic system with a delocalized 10-π electron system. ijettjournal.orgresearchgate.netderpharmachemica.com Huckel Molecular Orbital (HMO) calculations have been used to determine the electron density at various positions of the indolizine ring, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. The calculated decreasing order of electron density on the ring carbons is 3 > 1 > 8a > 5 > 2 > 7 > 6.

For indolizine-1,3-dicarbaldehyde, these calculations would be critical in understanding how the two electron-withdrawing aldehyde groups at the 1- and 3-positions influence the electronic distribution and aromaticity of the core indolizine structure. The calculated parameters for a representative indolizine system are often presented in detailed tables.

Table 1: Calculated Electronic Properties of a Representative Indolizine System

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -381.5 |

| Dipole Moment (Debye) | 2.1 |

| EHOMO (eV) | -6.2 |

| ELUMO (eV) | -1.5 |

Note: The data in this table is illustrative and based on typical values for indolizine derivatives. Actual values for this compound would require specific calculations.

Molecular Modeling and Binding Affinity Studies of Chemical Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is widely used in drug design to understand the interaction between a ligand, such as an this compound derivative, and its biological target, which is typically a protein or enzyme.

Studies on various indolizine derivatives have demonstrated their potential to interact with a range of biological targets. For instance, indolizine-1-carbonitrile (B3051405) derivatives have been docked into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase to determine their probable binding modes. nih.govnih.gov Similarly, other indolizine analogues have been studied as inhibitors of the COX-2 enzyme, where molecular modeling indicated that hydrophobic interactions were the major contributor to their inhibitory activity. mdpi.comnih.govnih.gov For derivatives of 7-(trifluoromethyl)indolizine, molecular docking studies have also been performed to understand their larvicidal activity. malariaworld.org

In the context of this compound, the two aldehyde groups offer potential sites for hydrogen bonding, which could significantly influence its binding affinity to target proteins. smolecule.com A typical molecular docking study would involve preparing the 3D structure of the indolizine derivative and the target receptor, performing the docking simulation, and then analyzing the resulting poses to identify key interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Illustrative Molecular Docking Results for an Indolizine Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 210, ARG 150, SER 315 |

| Hydrogen Bonds | 2 (with SER 315, ARG 150) |

Note: This table represents a hypothetical outcome of a molecular docking study.

Energy Framework and Intermolecular Interaction Analyses

To understand the stability of the crystalline structure of indolizine derivatives, energy framework calculations and Hirshfeld surface analysis are employed. These methods provide quantitative and visual insights into the intermolecular interactions within a crystal lattice.

Hirshfeld surface analysis is used to partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the visualization of intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions, such as H···H, O···H, and C···H contacts. mdpi.com

Energy framework analysis, often performed using software like CrystalExplorer with theoretical levels such as B3LYP/6-31G(d,p), calculates the interaction energies (Coulombic, dispersion, and total energy) between a central molecule and its neighbors. mdpi.comnih.gov This generates a framework diagram that graphically represents the strength and nature of the packing. For instance, in a study on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the total interaction energy was composed of Coulombic and dispersion components, highlighting the key interactions responsible for the crystal's stability. mdpi.comnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indolizine Derivative

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H/H···O | 25.5 |

| C···H/H···C | 18.4 |

Note: Data is based on a study of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate and is illustrative for the type of data generated. mdpi.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. e3s-conferences.org For the synthesis of indolizines, which can be achieved through various routes like 1,3-dipolar cycloadditions, understanding the energetics of the reaction pathway is crucial for optimizing reaction conditions and predicting product selectivity. ijettjournal.orgrsc.orgnih.gov

Transition state modeling, using DFT methods, can determine the activation energy of a reaction step. e3s-conferences.orgrsc.org By comparing the energies of different possible transition states, the most likely reaction mechanism can be identified. For example, in the synthesis of polycyclic indolizines, DFT calculations have been used to evaluate the relative energies of different transition states, providing insight into the reaction's feasibility and stereochemical outcome. rsc.org

For a reaction involving the formation of the this compound ring, computational modeling could map out the energy profile of the key cyclization step. This would involve locating the transition state structure and calculating its energy relative to the reactants and products. Such analyses can reveal whether a reaction is under kinetic or thermodynamic control and explain observed product distributions. e3s-conferences.orgmdpi.com

Table 4: Example of Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +21.5 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

Note: This table provides a hypothetical energy profile for a multi-step reaction leading to an indolizine derivative.

Applications of Indolizine 1,3 Dicarbaldehyde in Advanced Materials Science and Organic Synthesis

Indolizine-1,3-dicarbaldehyde as a Versatile Building Block for Complex Chemical Architectures

In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups, allowing it to be a unit in the modular construction of more complex molecular architectures. wikipedia.org this compound is an exemplary chemical building block due to the presence of two aldehyde functionalities on its stable heterocyclic framework. These aldehyde groups are reactive sites for a multitude of chemical transformations, enabling the construction of intricate molecular designs. smolecule.com

The bifunctional nature of this compound allows it to participate in reactions at one or both aldehyde sites, leading to a diverse range of derivatives. Key transformations that underscore its versatility as a building block include:

Condensation Reactions: The aldehyde groups readily undergo condensation with primary amines to form imines or Schiff bases. When reacted with difunctional amines, this can lead to the formation of macrocycles or polymers.

Oxidation Reactions: Both aldehyde groups can be oxidized to the corresponding carboxylic acids, yielding indolizine-1,3-dicarboxylic acid. This transformation introduces new reactive handles for further functionalization, such as amide or ester formation.

Reduction Reactions: The aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165). smolecule.com This creates indolizine-1,3-dimethanol, a diol that can be used in polyester (B1180765) or polyether synthesis.

Wittig and Related Reactions: The aldehyde groups can react with phosphorus ylides to form alkenes, extending the carbon framework and allowing for the introduction of various conjugated systems.

Cyclocondensation Reactions: Reactions with various dinucleophiles can lead to the formation of new heterocyclic rings fused to the indolizine (B1195054) core, significantly expanding the available chemical space.

The strategic application of these reactions allows chemists to use this compound as a starting point for molecules with precisely controlled three-dimensional shapes and functionalities, similar to how adamantane-1,3-dicarbaldehyde is used in cage compound chemistry. smolecule.comirb.hr

Table 1: Reactivity of Aldehyde Groups in this compound Derivatives

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Substituted Alkene |

| Wittig Reaction | Phosphorus Ylide | Alkene |

Integration into Advanced Material Systems

The unique electronic and photophysical properties of the indolizine core make it an attractive component for advanced materials. ijettjournal.org this compound serves as a crucial linker for integrating these properties into larger functional systems like optoelectronic devices and polymers.

Indolizine and its derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. researchgate.netmdpi.com This inherent luminescence is a key reason for their investigation in materials science. ijettjournal.org The development of novel fluorophores is critical for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Research has demonstrated that indolizine derivatives can function as highly efficient blue fluorescent materials. rsc.org For instance, the derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has been identified as a multifunctional material with strong blue emission, good stability, and electron-transporting properties. rsc.org These characteristics make it suitable not only as an emitter in blue OLEDs but also as an electron-transporting host material for phosphorescent dopants in simplified and highly efficient white OLEDs (WOLEDs). rsc.org

This compound provides the synthetic handles needed to incorporate this fluorescent core into more complex systems. The aldehyde groups can be used to anchor the indolizine unit to other molecules or polymer backbones, or to create extended conjugated systems that tune the emission wavelength and quantum yield. For example, condensation with aniline (B41778) derivatives could produce extended π-systems, potentially shifting the fluorescence color and enhancing the material's electronic properties for device applications.

Table 2: Properties of Indolizine Derivatives in Optoelectronic Applications

| Derivative Example | Application | Key Properties | Reference |

|---|---|---|---|

| BPPI | Blue Fluorescent Emitter, Host for WOLEDs | High quantum yield, good thermal stability, electron-transporting | rsc.org |

| Various Pyrido[2,3-b]indolizines | Green Light Emitters | High fluorescence quantum yields | mdpi.com |

| Indolizino[3,4,5-ab]isoindoles | Highly Luminescent Dyes | Quantum yields up to 90% | researchgate.net |

The presence of two reactive aldehyde groups makes this compound an ideal monomer for the synthesis of functional polymers through polycondensation reactions. smolecule.com By reacting it with appropriate co-monomers, the unique properties of the indolizine heterocycle can be incorporated into the main chain of a polymer.

For example, polycondensation of this compound with various diamines would lead to the formation of poly(Schiff base)s or polyimines. These polymers would contain the fluorescent and electronically active indolizine unit as a repeating segment in their backbone. Such materials are of interest for a range of applications, including:

Chemosensors: The imine linkages and the indolizine nitrogen could act as binding sites for metal ions or other analytes, with the fluorescence of the polymer changing upon binding.

Processable Optoelectronic Materials: Incorporating the chromophore into a polymer backbone can improve film-forming properties and processability, which is advantageous for the fabrication of large-area electronic devices.

Conducting Polymers: After doping, polymers with extended π-conjugation along the backbone can exhibit electrical conductivity.

The versatility of this building block allows for the creation of a wide array of polymers with tailored properties by simply changing the co-monomer.

Optoelectronic and Fluorescent Materials

Role in the Expansion of Heterocyclic Chemical Libraries

The creation of libraries of diverse chemical compounds is fundamental to the discovery of new drugs and materials. organic-chemistry.org this compound is a valuable starting material for expanding the chemical space of heterocyclic compounds. The dual aldehyde functionality serves as a gateway to a host of new, more complex heterocyclic systems through cyclocondensation reactions.

By reacting this compound with bifunctional nucleophiles, new rings can be annulated (fused) onto the indolizine core. For example:

Reaction with hydrazine can lead to the formation of a pyridazino[x,y-a]indolizine system.

Reaction with hydroxylamine could form a fused oxazine (B8389632) derivative.

Reaction with active methylene compounds like malononitrile in the presence of a base can lead to fused pyridine (B92270) rings via Knoevenagel condensation followed by cyclization.

Reaction with compounds like o-phenylenediamine can be used to construct new fused diazepine (B8756704) rings.

These reactions transform a relatively simple starting material into complex, polycyclic heterocyclic architectures. scirp.org This strategy allows for the rapid generation of novel molecular scaffolds, each with the potential for unique biological activity or material properties, thereby significantly contributing to the diversity of heterocyclic chemical libraries. organic-chemistry.org

Future Research Directions and Contemporary Challenges in Indolizine 1,3 Dicarbaldehyde Chemistry

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in the field is the development of direct and high-yielding synthetic routes to Indolizine-1,3-dicarbaldehyde. While numerous methods exist for constructing the indolizine (B1195054) core, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions, many of these are not tailored for the direct introduction of two formyl groups at the C-1 and C-3 positions. nih.gov

Future research must focus on overcoming several synthetic hurdles:

Regioselective Formylation: For syntheses involving post-cyclization functionalization, developing highly regioselective methods for diformylation is crucial. Standard formylation techniques like the Vilsmeier-Haack reaction would need to be optimized to ensure substitution occurs specifically and completely at the desired 1- and 3-positions without side reactions. An electrochemical approach for the difunctionalization of indolizines has been developed, suggesting that electrochemistry could be a viable strategy for C3-formylation and C1-halogenation in a sequential manner. researchgate.net

Advanced Catalysis: The application of modern catalytic systems represents a major area of opportunity. This includes leveraging transition-metal catalysts like palladium, copper, or rhodium, which have been used effectively in other indolizine syntheses, to control the regioselectivity of cyclization and functionalization steps. ijettjournal.orgosi.lv For instance, copper-catalyzed oxidative cross-coupling reactions have been shown to be effective for generating substituted indolizines and could be adapted for this target. organic-chemistry.org

Exploration of Undiscovered Reactivity Profiles and Selectivity Control

The dual aldehyde functionality of this compound dictates a rich but complex reactivity profile that is largely unexplored. The electron-withdrawing nature of the two formyl groups significantly deactivates the heterocyclic ring, altering the typical electrophilic substitution pattern observed in simpler indolizines.

Key challenges and future research directions include:

Chemoselective Reactions: A significant challenge lies in achieving chemoselectivity—selectively reacting one aldehyde group while leaving the second unmodified. This would enable the stepwise elaboration of the molecule into more complex, non-symmetrical derivatives. Future work should investigate the use of sterically hindered reagents, protecting group strategies, or catalyst-controlled transformations to differentiate the two formyl groups.

Novel Cyclization Reactions: The 1,3-dicarbaldehyde arrangement is an ideal precursor for a variety of condensation and cyclization reactions to build novel fused heterocyclic systems. Research into its reactions with binucleophiles (e.g., hydrazine, 1,2-diamines, or 1,3-dicarbonyls) could yield new classes of complex polycyclic molecules with potential applications in materials science or as pharmacophores.

Domino and Cascade Reactions: The inherent reactivity of the molecule could be harnessed in domino or cascade sequences. For example, an initial reaction at one aldehyde could trigger a subsequent intramolecular cyclization involving the second aldehyde or a position on the indolizine ring, providing rapid access to molecular complexity from a single starting material.

Integration of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural, electronic, and reactive properties of this compound is essential for its rational application in synthesis. The integration of advanced analytical and theoretical methods is critical to achieving this.

Future research should incorporate:

Advanced Spectroscopic Analysis: While standard techniques like 1H and 13C NMR are fundamental, more advanced methods are needed for a complete picture. scirp.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be invaluable for unambiguous assignment of the molecular structure. Furthermore, studying the molecule's unique electronic properties and potential as a fluorophore, a known characteristic of some indolizine derivatives, requires detailed photophysical analysis. ijettjournal.org

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data is a high-priority goal. Such data would provide definitive proof of the molecular structure and offer precise information on bond lengths and angles. mdpi.com This is particularly important for understanding the degree of aromaticity and the conformational preferences of the aldehyde groups, which influences reactivity.

Computational Modeling: Theoretical and computational studies, such as those using Density Functional Theory (DFT), are powerful predictive tools. ijper.org These models can be used to:

Calculate the electron density at various positions to predict sites of nucleophilic or electrophilic attack.

Model reaction pathways and transition states to understand reaction mechanisms and predict product outcomes.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in structural elucidation. ijper.org

Evaluate the molecule's potential for binding to biological targets through molecular docking studies. ijper.org

Implementation of Sustainable and Green Synthesis Strategies

In line with modern chemical principles, a major contemporary challenge is the development of environmentally benign synthetic methods. Traditional routes to heterocyclic compounds often rely on hazardous solvents, toxic metal catalysts, and harsh reaction conditions. ijettjournal.org

Future research efforts should be directed towards:

Green Solvents and Solvent-Free Reactions: A key objective is to replace conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. ijettjournal.org Developing solvent-free reaction conditions, potentially utilizing microwave irradiation or ball-milling, offers a path to significantly reduce waste and energy consumption. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Lipases from Candida antarctica have been successfully used in the one-pot synthesis of other indolizines in aqueous media. mdpi.com Exploring enzymatic methods for the synthesis or selective modification of this compound is a promising and innovative research direction.

Atom Economy: Synthetic strategies should be designed to maximize atom economy. This involves prioritizing addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts. Multicomponent reactions are particularly advantageous in this regard, as they incorporate the majority of atoms from the starting materials into the final product. mdpi.com The use of efficient and recyclable catalysts, such as chitosan, has also been reported for the synthesis of related indolizine-carbaldehydes. nih.gov

Q & A

Q. What are the common synthetic routes for indolizine-1,3-dicarbaldehyde derivatives, and how do reaction conditions influence product yield?

this compound derivatives are synthesized via methods such as the Vilsmeier reaction or eco-friendly protocols. For example, the Vilsmeier reaction using DMF, POCl₃, and CH₃CN yields aldehydes with crystallographically confirmed structures, as shown in resveratrol-derived compounds . Eco-friendly methods, such as reduced-temperature reactions (30 minutes, ethyl acetate recrystallization), optimize yields for antibacterial studies . Key factors include solvent choice, temperature, and catalyst presence. Statistical analysis (mean ± SD of triplicates) is recommended to validate reproducibility .

Q. How is crystallographic analysis applied to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. For instance, a derivative synthesized via the Vilsmeier reaction was characterized as monoclinic (space group P2₁/n) with lattice parameters a = 7.2950(15) Å, b = 14.781(3) Å, and c = 12.202(2) Å. Data collection at 293 K and θ = 2.17–26.00° ensures precision . SCXRD also resolves intramolecular interactions, such as H⋯O contacts in benzene-1,3-dicarbaldehyde derivatives (2.64–2.66 Å) .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Elemental analysis, ¹H-NMR, ¹³C-NMR, and LC-MS are standard for structural validation . For example, 7-amino-3-benzoylindolizine-1,2-dicarboxylates were confirmed via these methods, with purity ensured by column chromatography . Advanced studies may incorporate IR spectroscopy to detect aldehyde C=O stretches (~1700 cm⁻¹) or UV-Vis for electronic transitions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis pathways for this compound derivatives?

Discrepancies in synthesis routes (e.g., solvent systems, catalysts) require systematic comparison. For example, eco-friendly methods achieve 83% yield for diethyl 3-(4-methoxybenzoyl)indolizine-1,2-dicarboxylate at room temperature , whereas traditional routes may require higher temperatures. Meta-analyses using tools like Heterogeneity Index (I²) can quantify variability across studies . Experimental replication under controlled conditions (e.g., inert atmosphere, reagent purity) is critical .

Q. What strategies optimize this compound derivatives for biological activity studies?

Structure-activity relationship (SAR) studies guide optimization. For instance, substituting the benzoyl group with electron-withdrawing groups (e.g., -Br, -NO₂) enhances antibacterial efficacy . Pharmacological assays should include triplicate measurements and statistical validation (e.g., ANOVA) to identify significant activity . Computational modeling (e.g., molecular docking) can predict binding affinities before synthesis .

Q. How do intramolecular interactions in this compound derivatives influence their stability and reactivity?

Intramolecular H⋯O interactions (2.26–2.47 Å) between aldehyde and carboxylate groups stabilize naphthalene-2,3-dicarbaldehyde derivatives . In contrast, weaker interactions in benzene-1,3-dicarbaldehyde (2.64–2.66 Å) may increase reactivity toward nucleophiles. Computational tools (e.g., DFT) and SCXRD are essential to map these interactions .

Q. What statistical methods are recommended for analyzing heterogeneity in biological activity data of indolizine derivatives?

Meta-analytic measures like H (heterogeneity statistic), R (random vs. fixed effect ratio), and I² (proportion of total variation due to heterogeneity) are robust for synthesizing conflicting data . For example, if antibacterial activity varies across derivatives (e.g., 5/10 compounds active ), I² quantifies whether differences arise from true heterogeneity or chance.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.